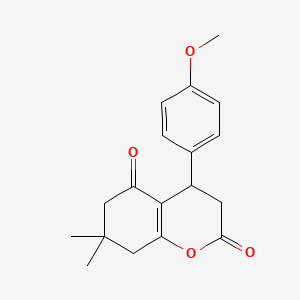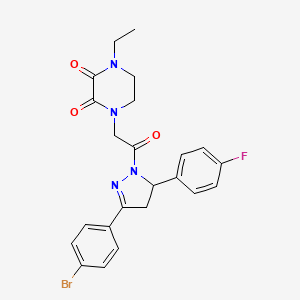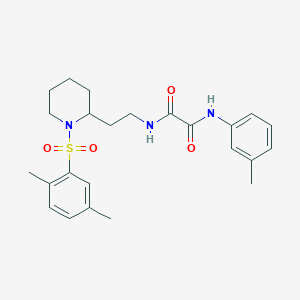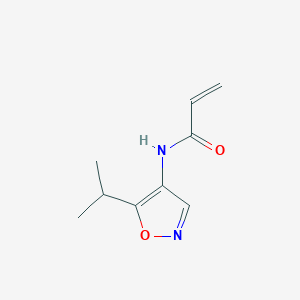![molecular formula C25H20N4O7 B2721194 5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2172582-60-2](/img/structure/B2721194.png)
5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains two oxazole rings, which are aromatic rings containing one oxygen atom and one nitrogen atom. It also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of two oxazole rings and the Fmoc group. The Fmoc group is quite bulky and could influence the overall conformation of the molecule .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group . The oxazole rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
Again, without specific information, we can only make educated guesses. The compound is likely to be solid at room temperature . Its solubility would depend on the specific substituents, but in general, oxazoles are relatively polar and thus should have some solubility in polar solvents .Applications De Recherche Scientifique
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates an approach to create triazole-based scaffolds. These scaffolds are valuable for developing peptidomimetics or biologically active compounds, showcasing the versatility of such compounds in medicinal chemistry. This method overcomes challenges associated with the Dimroth rearrangement, providing a protocol for producing protected versions of triazole amino acids, essential for creating structures that can induce molecular turns or act as inhibitors for specific proteins such as HSP90 (Ferrini et al., 2015).
Protecting Groups for the Amide Bond in Peptides
The use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives showcases their importance as intermediates in peptide synthesis. These derivatives serve as reversible protecting groups for (tertiary) peptide bonds, highlighting their utility in preventing interchain association during solid-phase peptide synthesis. This application is crucial for synthesizing peptides with 'difficult sequences,' demonstrating the compound's role in facilitating complex peptide synthesis (Johnson et al., 1993).
Synthesis of α-Trifluoromethyl α-Amino Acids
The synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain is another application area. Such compounds, obtained from rearrangements involving 5-fluoro-4-trifluoromethyloxazoles, demonstrate the synthetic utility of related oxazole compounds in creating amino acids with specific substitutions. These amino acids are valuable for their unique physical and chemical properties, contributing to the development of novel peptides and peptidomimetics (Burger et al., 2006).
Fmoc Group for Hydroxy-Group Protection
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of peptides and other organic molecules. Its ability to be removed under mild conditions while other protecting groups remain intact showcases its utility in multi-step organic synthesis. This application is crucial for constructing complex molecules where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Oxazoles as Masked Forms of Activated Carboxylic Acids
Oxazoles are utilized as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property is applied in the synthesis of macrolides, including recifeiolide and curvularin, showcasing the role of oxazoles in facilitating complex organic syntheses. This application demonstrates the compound's importance in creating macrocyclic structures, which are significant in various biological contexts (Wasserman, Gambale, & Pulwer, 1981).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[[[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O7/c30-23(26-9-20-22(24(31)32)29-13-36-20)21-19(35-12-28-21)10-27-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,30)(H,27,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIHBRGNUCRKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)NCC5=C(N=CO5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
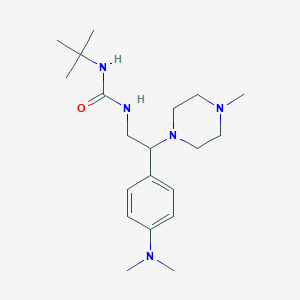
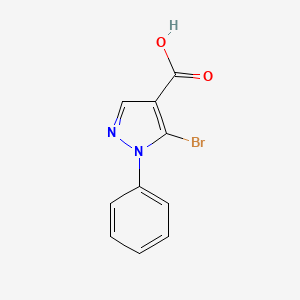
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)
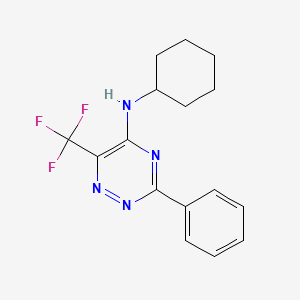
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)
